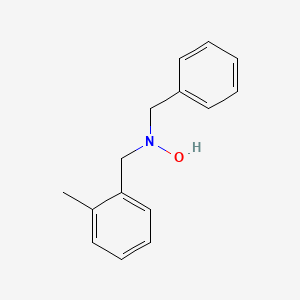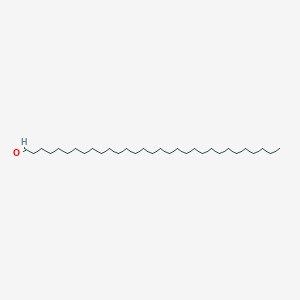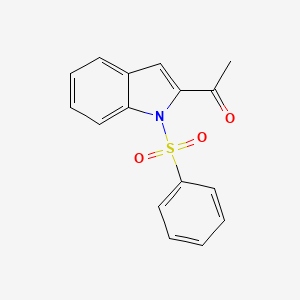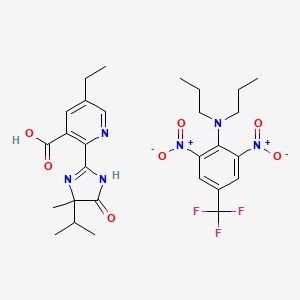![molecular formula C15H12O6S B14306167 Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate CAS No. 112211-79-7](/img/structure/B14306167.png)
Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate is an organic compound that features both ester and sulfonate functional groups. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and makes it useful in multiple scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate typically involves the esterification of 2-formylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl 2-formylbenzoate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Methyl 2-[(2-carboxybenzene-1-sulfonyl)oxy]benzoate.
Reduction: Methyl 2-[(2-hydroxybenzene-1-sulfonyl)oxy]benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The sulfonate group can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparaison Avec Des Composés Similaires
- Methyl 2-formylbenzoate
- Methyl 2-[(2-hydroxybenzene-1-sulfonyl)oxy]benzoate
- Methyl 2-[(2-carboxybenzene-1-sulfonyl)oxy]benzoate
Comparison: Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate is unique due to the presence of both formyl and sulfonate groups, which confer distinct reactivity and solubility properties
Propriétés
Numéro CAS |
112211-79-7 |
|---|---|
Formule moléculaire |
C15H12O6S |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
methyl 2-(2-formylphenyl)sulfonyloxybenzoate |
InChI |
InChI=1S/C15H12O6S/c1-20-15(17)12-7-3-4-8-13(12)21-22(18,19)14-9-5-2-6-11(14)10-16/h2-10H,1H3 |
Clé InChI |
NWEMNZQNVOVVTO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1OS(=O)(=O)C2=CC=CC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol](/img/structure/B14306087.png)
![Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane](/img/structure/B14306094.png)

![2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine](/img/structure/B14306103.png)

![3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol](/img/structure/B14306113.png)

![1-Methyl-2,9-dioxabicyclo[3.3.1]nonane](/img/structure/B14306122.png)



![Bis[2,3,3,3-tetrafluoro-1-oxo-2-(trifluoromethyl)propyl] peroxide](/img/structure/B14306147.png)
![[(5-Cyanofuran-2-yl)methylidene]propanedinitrile](/img/structure/B14306150.png)

